molecular formula C13H13Cl2N3OS B2755973 2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide CAS No. 2323856-94-4

2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide

Cat. No.: B2755973
CAS No.: 2323856-94-4
M. Wt: 330.23
InChI Key: SKIZAPHQJIPKNT-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide apart is its unique combination of a pyridine ring with chlorine substitutions and a thiazole moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-3-13(2,12-17-6-7-20-12)18-11(19)8-4-5-16-10(15)9(8)14/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIZAPHQJIPKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=CS1)NC(=O)C2=C(C(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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